molecular formula C12H11F3N4O B13217028 4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B13217028
M. Wt: 284.24 g/mol
InChI Key: HHBHCPRLXOKQFR-UHFFFAOYSA-N
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Description

4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a pyridine ring, a trifluoromethyl-substituted pyrrolidine ring, and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps, starting with the construction of the pyrrolidine ring. One common method is the 1,3-dipolar cycloaddition reaction of azomethine ylides with electron-deficient alkenes, such as trifluoromethyl-substituted alkenes . The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Properties

Molecular Formula

C12H11F3N4O

Molecular Weight

284.24 g/mol

IUPAC Name

3-pyridin-4-yl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C12H11F3N4O/c13-12(14,15)11(3-6-17-7-11)10-18-9(19-20-10)8-1-4-16-5-2-8/h1-2,4-5,17H,3,6-7H2

InChI Key

HHBHCPRLXOKQFR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C2=NC(=NO2)C3=CC=NC=C3)C(F)(F)F

Origin of Product

United States

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